5-(2-Chlorophenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-12(15)10(7-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTKENLTAJBRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681388 | |
| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184837-79-3 | |
| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a biphenyl derivative is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that include halogenation, nitration, and subsequent reduction reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl ring.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine) and Lewis acids (e.g., aluminum chloride).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include halogenated biphenyl derivatives, substituted biphenyls, and reduced or oxidized forms of the carboxylic acid group .
Scientific Research Applications
Medicinal Chemistry
Drug Development:
5-(2-Chlorophenyl)-2-fluorobenzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in the design of drugs targeting specific biological pathways. For instance, it has been investigated as a potential inhibitor for certain enzymes involved in cancer progression, particularly those associated with Aurora kinases. The presence of the chlorine and fluorine substituents enhances its binding affinity to target proteins, making it a valuable candidate in drug discovery processes .
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant activity against specific cancer cell lines by inhibiting cell proliferation and inducing apoptosis. This highlights its potential as a lead compound for developing new anticancer agents .
Polymer Science
Synthesis of Polymeric Materials:
The compound is also utilized in the synthesis of advanced polymeric materials. It can be transformed into benzoyl chloride and subsequently used in Friedel-Crafts reactions to create poly(phenylene ether)-based membranes. These membranes are crucial for applications such as proton exchange fuel cells (PEFCs), where they serve as electrolyte membranes due to their high proton conductivity .
Performance Metrics:
The polymeric electrolyte membranes derived from this compound have shown impressive performance metrics:
- Proton Conductivity: at 30% relative humidity and 80 °C.
- Mechanical Stability: Enhanced durability under operational conditions compared to traditional materials .
Biochemical Research
Enzyme Interaction Studies:
In biochemical assays, this compound is employed to study enzyme interactions and mechanisms. Its ability to act as an inhibitor allows researchers to understand the dynamics of enzyme-substrate interactions better .
Potential Therapeutic Applications:
The compound's unique structure provides insights into modifying existing drugs or creating new therapeutic agents with improved efficacy and reduced side effects. Its role as a biochemical probe can facilitate the exploration of complex biological pathways .
Summary Table of Applications
| Application Area | Specific Uses | Performance Metrics/Notes |
|---|---|---|
| Medicinal Chemistry | Drug development (e.g., Aurora kinase inhibitors) | Significant activity against cancer cell lines |
| Polymer Science | Synthesis of polymeric electrolyte membranes | Proton conductivity: |
| Biochemical Research | Enzyme interaction studies | Helps elucidate enzyme mechanisms |
Mechanism of Action
The mechanism of action of 2’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (chlorine and fluorine) on the biphenyl ring enhances its reactivity and ability to form stable complexes with various biological molecules. This compound can inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues of Fluorobenzoic Acid Derivatives
The following table summarizes key structural analogues of 5-(2-Chlorophenyl)-2-fluorobenzoic acid, highlighting differences in substituents and their positions:
Key Insights from Comparative Analysis
Substituent Effects: Halogens: The 2-chlorophenyl group in the target compound enhances steric bulk and lipophilicity compared to boronic acid () or cyano-substituted analogues (). Electron-Withdrawing Groups: Nitro () and cyano () groups increase electrophilicity, influencing receptor binding or catalytic activity.
Synthetic Flexibility :
- The target compound’s structure allows for derivatization at the benzoic acid or chlorophenyl group, enabling diverse applications (e.g., HDAC ligand synthesis in ).
Biological Relevance :
- Fluorobenzoic acid derivatives with chlorophenyl groups (e.g., isomers) show varied bioactivity depending on substituent positioning, underscoring the importance of SAR studies.
Biological Activity
5-(2-Chlorophenyl)-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉ClF O₂, with a molecular weight of approximately 252.66 g/mol. The compound features a chlorophenyl group at the 5-position and a fluorobenzoic acid moiety at the 2-position, which enhances its chemical reactivity and biological interactions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.
- Cancer Therapeutics : Its structural similarities to other compounds that inhibit specific kinases involved in tumor growth suggest that it may have anti-cancer properties. Compounds with similar structures have been documented to target anti-apoptotic proteins like Mcl-1, which are overexpressed in various cancers .
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to biological receptors and enzymes. This interaction can inhibit specific pathways involved in disease progression, particularly in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-Chloro-2-fluoro-6-methylbenzoic acid | 0.98 | Methyl group introduces steric hindrance |
| 4-Chloro-2-fluoro-3-methylbenzoic acid | 0.92 | Different substitution pattern affects reactivity |
| 2-Fluoro-5-chlorobenzoic acid | 0.94 | Lacks additional chlorophenyl group |
These compounds exhibit variations in their biological activities and mechanisms due to differences in their substituent patterns, highlighting the significance of structural modifications in drug design.
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzoic acid derivatives:
- Inhibition Studies : A study focused on the inhibition of Mcl-1 and Bfl-1 proteins demonstrated that similar compounds could effectively bind these proteins, leading to apoptosis in cancer cells. This suggests that this compound may also exhibit similar properties when tested against these targets .
- In Vivo Efficacy : Research utilizing animal models has shown that compounds with similar structures can cross the blood-brain barrier and demonstrate bioavailability while maintaining efficacy without significant toxicity . Such findings support the potential for developing therapeutic agents based on this compound.
- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that allow for the production of high-purity compounds suitable for research and application. Understanding these synthetic routes is crucial for optimizing yield and purity in pharmaceutical development.
Q & A
Q. What are the key steps for synthesizing 5-(2-chlorophenyl)-2-fluorobenzoic acid and its derivatives?
Methodological Answer: A multi-step synthesis involves:
Core structure formation : Start with 2-chlorobenzoic acid as the precursor.
Functionalization : Introduce fluorination via electrophilic aromatic substitution or halogen exchange.
Derivatization : For example, coupling with 1,3,4-oxadiazole moieties using NaH/DMF as a base to form sulfanyl acetamide derivatives .
Purification : Column chromatography or recrystallization to isolate intermediates.
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- 1H-NMR : Confirm aromatic substitution patterns (e.g., coupling constants for fluorine and chlorine substituents) .
- EI-MS : Determine molecular ion peaks and fragmentation patterns (e.g., exact mass for C₁₃H₇ClFO₂: 248.01 g/mol) .
- Elemental Analysis : Validate purity (>97% by HPLC) .
Q. How can researchers assess the solubility and stability of this compound?
Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis.
- Stability :
- Hygroscopicity : Dynamic vapor sorption (DVS) to assess moisture sensitivity .
Advanced Research Questions
Q. How can researchers address polymorphism in crystalline forms of this compound?
Methodological Answer :
Q. What strategies optimize reaction yields for synthesizing bioactive derivatives?
Methodological Answer :
- Electrophile Design : Use 2-bromoacetyl bromide to enhance reactivity in nucleophilic substitutions .
- Catalysis : Screen Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acid derivatives) .
- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .
Q. How can researchers analyze metabolites or degradation products of this compound?
Methodological Answer :
- LC-MS/MS : Use exact mass measurements (e.g., 402.039038 Da) to identify metabolites like sulfanyl but-2-ynyl esters .
- Isotopic Labeling : Incorporate ¹⁸O or ¹³C to trace metabolic pathways in in vitro assays.
- Degradation Studies : Accelerated stability testing under acidic/alkaline conditions with HPLC monitoring .
Q. What experimental precautions are critical for handling hygroscopic derivatives?
Methodological Answer :
Q. How can enzyme inhibition assays be designed for derivatives of this compound?
Methodological Answer :
- Target Selection : Focus on enzymes like acetylcholinesterase or urease, using positive controls (e.g., thiourea for urease inhibition) .
- Kinetic Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate depletion.
- Docking Studies : Use AutoDock Vina to predict binding affinities for 1,3,4-oxadiazole derivatives .
Q. What computational tools aid in modeling interactions of this compound with biological targets?
Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
